B3-Tunicamycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

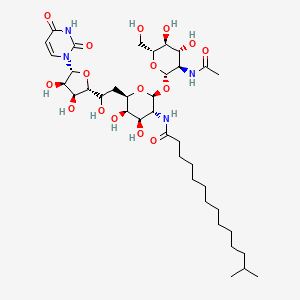

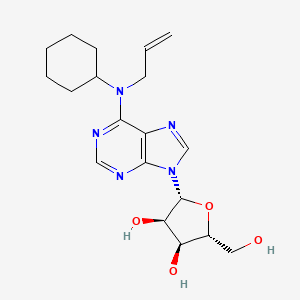

N-[(2S,3R,4R,5R,6R)-2-[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]-2-hydroxyethyl]-4,5-dihydroxy-3-oxanyl]-13-methyltetradecanamide is a N-acyl-hexosamine.

科学的研究の応用

Inhibition of Protein Glycosylation and Selective Cytotoxicity :B3-Tunicamycin inhibits the transfer of N-acetylglucosamine 1-phosphate from UDP-N-acetylglucosamine to dolichyl phosphate, a key step in protein glycosylation. It has been found to inhibit mannose incorporation into glycoproteins synthesized by chick or mouse fibroblasts and demonstrates selective cytotoxicity toward virally transformed fibroblasts. This property makes it a potential candidate for tumor growth studies in animals (Duksin, Seiberg, & Mahoney, 1982).

Impact on Insulin Receptors in Adipocytes :Tunicamycin, by inhibiting protein glycosylation, leads to a rapid depletion of insulin binding activity at the surface of 3T3‐L1 adipocytes. This reduction in insulin receptors impacts the sensitivity of adipocytes to insulin and anti-insulin receptor antibody effects on hexose uptake and metabolism (Rosen, Chia, Fung, & Rubin, 1979).

Effect on Yeast Glycoprotein Synthesis :In yeast, tunicamycin stops the synthesis of external glycoproteins like invertase and acid phosphatase within 30 minutes, without significantly affecting general glucosamine metabolism. This indicates its specific role as an inhibitor of glycoprotein synthesis in yeast cells (Kuo & Lampen, 1974).

Exploring Tunicamycin Resistance in Cells :Research on tunicamycin-resistant mutations in mouse FM3A cells has provided insights into the mechanisms of resistance. This includes the impact on the incorporation of mannose into the acid-insoluble cell fraction, potentially offering perspectives on how cells adapt to inhibitors like tunicamycin (Koyama, Ayusawa, Okawa, Takatsuki, & Tamura, 1982).

Dissecting Tunicamycin Biosynthesis :The study of the biosynthetic genes of tunicamycin in Streptomyces chartreusis and their heterologous expression has contributed to understanding the metabolic pathway for tunicamycin biosynthesis. This research is crucial for creating variants of this natural product for improved therapeutic applications (Wyszyński, Hesketh, Bibb, & Davis, 2010).

Influence on Cell Surface Properties and Adhesive Properties :Tunicamycin's inhibition of lipid-carrier-dependent glycosylation of proteins affects the cell surface properties of normal and transformed cells. It interferes with the insertion or function of cell-surface glycoproteins, influencing cellular properties like attachment, cell shape, and agglutinability (Duksin & Bornstein, 1977).

Impact on Immunoglobulin Secretion by Plasma Cells :Tunicamycin's inhibition of N-acetylglucosamine-lipid intermediates significantly affects the secretion of immunoglobulins IgA and IgE by mouse plasma cells, demonstrating the necessity of glycosylation for normal immunoglobulin secretion (Hickman, Kulczycki, Lynch, & Kornfeld, 1977).

Effect on Procollagen to Collagen Conversion :Studies have shown that tunicamycin impacts the conversion of procollagen to collagen in fibroblasts and bone, providing insights into the role of glycosylation in collagen synthesis and proteolytic modification (Duksin & Bornstein, 1977).

Induction of Autophagy and Apoptosis in Cancer Cells :Tunicamycin has been studied for its role in inducing endoplasmic reticulum stress in cancer cells, leading to autophagy, apoptosis, and enhanced chemotherapy sensitivity. This highlights its potential in cancer therapy (Zhou, Li, Wang, Pan, & Lu, 2017).

Sensitivity to Chemotherapy in Carcinoma Cells :The use of tunicamycin in increasing the sensitivity of head-and-neck carcinoma cells to chemotherapy (cisplatin) has been investigated, suggesting its role in modifying glycosylation processes in tumor cells (Noda, Fujieda, Seki, Tanaka, Sunaga, Ohtsubo, Tsuzuki, Fan, & Saito, 1999).

特性

CAS番号 |

76544-50-8 |

|---|---|

製品名 |

B3-Tunicamycin |

分子式 |

C38H64N4O16 |

分子量 |

832.9 g/mol |

IUPAC名 |

N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradecanamide |

InChI |

InChI=1S/C38H64N4O16/c1-19(2)13-11-9-7-5-4-6-8-10-12-14-24(46)40-27-31(51)28(48)22(55-37(27)58-36-26(39-20(3)44)30(50)29(49)23(18-43)56-36)17-21(45)34-32(52)33(53)35(57-34)42-16-15-25(47)41-38(42)54/h15-16,19,21-23,26-37,43,45,48-53H,4-14,17-18H2,1-3H3,(H,39,44)(H,40,46)(H,41,47,54)/t21?,22-,23-,26-,27-,28+,29-,30-,31-,32+,33-,34-,35-,36+,37+/m1/s1 |

InChIキー |

XAFNQFHOQPRGAK-BJLDJXKVSA-N |

異性体SMILES |

CC(C)CCCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CC([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

SMILES |

CC(C)CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

正規SMILES |

CC(C)CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

同義語 |

B3-tunicamycin tunicamycin B3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3-[methylthio]butyric acid](/img/structure/B1229648.png)

![N-[2,2,2-trichloro-1-[[(2,6-dichloroanilino)-sulfanylidenemethyl]amino]ethyl]carbamic acid (phenylmethyl) ester](/img/structure/B1229656.png)

![3-Benzoylamino-1-[2-(4-benzoylamino-phenyl)-2-oxo-ethyl]-pyridinium](/img/structure/B1229657.png)

![4-(2,3-dihydroindol-1-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]-3-(1-imidazolyl)-4-oxobutanamide](/img/structure/B1229659.png)

![[4-[5-Tert-butyl-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1229660.png)

![2-[[2-(3-Methyl-1-oxo-2-isoquinolinyl)-1-oxoethyl]amino]acetic acid ethyl ester](/img/structure/B1229662.png)

![2-(2-methoxyethyl)-9-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-1-oxo-4-pyrido[3,4-b]indolecarboxamide](/img/structure/B1229663.png)

![3-[(3-Fluorophenyl)methyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1229664.png)

![[5-(3-Chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone](/img/structure/B1229671.png)